Cas no 1807164-42-6 (4-Bromo-3-methoxy-2-(trifluoromethyl)aniline)

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl and methoxy substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of electron-withdrawing (bromo, trifluoromethyl) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity in drug design. The compound’s well-defined structure and high purity make it suitable for precision synthesis, facilitating the development of bioactive molecules with tailored properties.
4-Bromo-3-methoxy-2-(trifluoromethyl)aniline structure
1807164-42-6 structure
Product name:4-Bromo-3-methoxy-2-(trifluoromethyl)aniline
CAS No:1807164-42-6
MF:C8H7BrF3NO
Molecular Weight:270.046491861343
CID:4977431

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline
    • インチ: 1S/C8H7BrF3NO/c1-14-7-4(9)2-3-5(13)6(7)8(10,11)12/h2-3H,13H2,1H3
    • InChIKey: GTXYNEFANPEDER-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(F)(F)F)=C1OC)N

計算された属性

  • 精确分子量: 268.966
  • 同位素质量: 268.966
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 35.2

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013016321-1g
4-Bromo-3-methoxy-2-(trifluoromethyl)aniline
1807164-42-6 97%
1g
1,519.80 USD 2021-06-25

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline 関連文献

4-Bromo-3-methoxy-2-(trifluoromethyl)anilineに関する追加情報

Introduction to 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline (CAS No. 1807164-42-6)

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1807164-42-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by its bromine, methoxy, and trifluoromethyl substituents, which contribute to its unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline features a benzene ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 2-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine scaffolds. 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. Its utility in medicinal chemistry stems from its ability to undergo selective functionalization at multiple positions, allowing for the creation of diverse pharmacophores.

One of the most compelling aspects of 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling pathways that drive tumorigenesis and other pathological conditions. The bromine and trifluoromethyl groups in 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline provide handles for further derivatization, enabling the creation of potent and selective kinase inhibitors.

Recent studies have highlighted the compound's significance in the synthesis of antiviral agents. The structural features of 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline make it an attractive precursor for developing inhibitors targeting viral proteases and polymerases. These enzymes are essential for viral replication and are critical targets for antiviral drug discovery. The trifluoromethyl group, in particular, has been shown to improve binding affinity to viral enzymes by enhancing hydrophobic interactions and steric complementarity.

The agrochemical industry has also benefited from the use of 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline as an intermediate. Its incorporation into herbicides and pesticides has led to the development of compounds with improved efficacy and environmental safety. The methoxy group in the molecule contributes to its solubility and bioavailability, while the bromine atom facilitates further chemical transformations into more complex agrochemical structures.

From a synthetic chemistry perspective, 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline offers several advantages as a starting material. Its relatively stable aromatic core allows for straightforward functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Additionally, its reactivity with nucleophiles enables the introduction of diverse substituents at strategic positions within the molecule.

The pharmaceutical industry continues to explore new applications for 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline, particularly in the area of central nervous system (CNS) drug discovery. The compound's ability to cross the blood-brain barrier makes it a promising candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers are investigating its derivatives as potential monoamine oxidase (MAO) inhibitors and serotonin receptor modulators.

In conclusion, 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline (CAS No. 1807164-42-6) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline is poised to remain a cornerstone in medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.